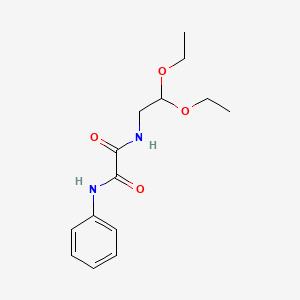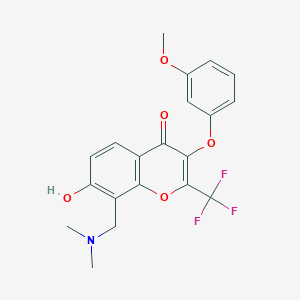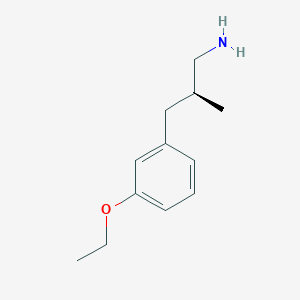
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine, also known as EPHEDRINE, is a naturally occurring alkaloid found in the Ephedra Sinica plant. It has been used for centuries in traditional Chinese medicine for the treatment of asthma, cough, and other respiratory ailments. In recent years, EPHEDRINE has gained attention in the scientific community for its potential applications in research and medicine.
作用机制
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine acts as a sympathomimetic agent, meaning that it stimulates the sympathetic nervous system. It does this by increasing the release of norepinephrine and dopamine, two neurotransmitters that play a role in the regulation of mood, appetite, and energy levels. (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine also acts as an alpha and beta adrenergic agonist, which causes vasoconstriction and bronchodilation.
Biochemical and Physiological Effects:
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has a variety of biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to increased oxygen delivery to the muscles and improved athletic performance. (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine also increases metabolism and thermogenesis, which can lead to weight loss. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has been shown to have a positive effect on cognitive function, improving attention and memory.
实验室实验的优点和局限性
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an accessible tool for researchers. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has a variety of pharmacological effects, making it useful for studying the effects of sympathomimetic agents on the body. However, (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine also has limitations for use in lab experiments. It has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine can have variable effects on different individuals, making it difficult to control for individual differences in experiments.
未来方向
There are several future directions for research on (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine. One area of interest is the development of new drugs based on the pharmacological effects of (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine. Another area of interest is the study of the effects of (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine on cognitive function, particularly in individuals with ADHD. Additionally, there is interest in the use of (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine as a treatment for respiratory ailments such as asthma and chronic obstructive pulmonary disease (COPD).
合成方法
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine can be synthesized through a variety of methods, including extraction from the Ephedra Sinica plant, chemical synthesis, and fermentation. The most commonly used method is chemical synthesis, which involves the reaction of benzaldehyde, methylamine, and nitroethane in the presence of a reducing agent.
科学研究应用
(2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has been extensively studied for its potential applications in medicine and research. It has been shown to have a variety of pharmacological effects, including bronchodilation, vasoconstriction, and appetite suppression. (2S)-3-(3-Ethoxyphenyl)-2-methylpropan-1-amine has also been studied for its potential use as a treatment for obesity, narcolepsy, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
(2S)-3-(3-ethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-14-12-6-4-5-11(8-12)7-10(2)9-13/h4-6,8,10H,3,7,9,13H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYPFJSLIRYBJY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2838180.png)
![Ethyl {[3,5-dicyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2838187.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)
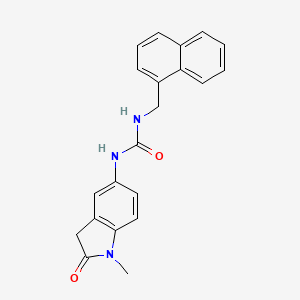

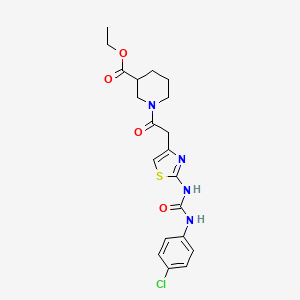

![(2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2838196.png)
![2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838197.png)
![7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2838199.png)
